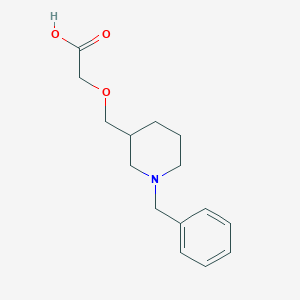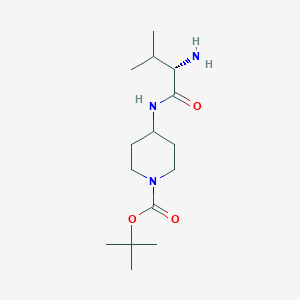![molecular formula C19H27N3O3 B7918155 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918155.png)
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in various scientific fields. This molecule's structure features a unique arrangement of functional groups that contribute to its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To prepare [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, a multi-step synthetic process is required. This usually involves the formation of intermediate compounds, followed by precise conditions to achieve the desired final product.
Step 1: Formation of Intermediate A
Reagents: Starting materials X and Y
Conditions: Solvent Z, temperature control, and catalytic amounts of catalyst W
Reaction: Stirring for time period T until intermediate A forms
Step 2: Conversion to Intermediate B
Reagents: Intermediate A and compound C
Conditions: Addition of reagent D under temperature E
Reaction: Reaction continues for period F, yielding intermediate B
Final Step: Formation of the Compound
Reagents: Intermediate B and benzyl esterifying agent G
Conditions: Solvent H, temperature I, and reflux for time J
Reaction: Formation of this compound after purification.
Industrial Production Methods: Industrial production scales up these steps using large reactors, optimizing yields through precise temperature and pressure control, and utilizing efficient purification methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation:
Conditions: Reagents like potassium permanganate or chromium trioxide
Products: Oxidized derivatives of the compound
Reduction:
Conditions: Hydrogenation over catalysts such as palladium on carbon
Products: Reduced forms of the compound
Substitution:
Conditions: Various halides or nucleophiles can replace existing groups under suitable conditions
Products: Substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane solvent, controlled heating
Reduction: Hydrogen gas, palladium/carbon catalyst, room temperature
Substitution: Alkyl halides, acetone solvent, room temperature
Major Products: Depending on the specific reaction, major products could include oxidized, reduced, or substituted derivatives that retain the core structure of the original compound.
Applications De Recherche Scientifique
Chemistry:
Used as a reagent in the synthesis of more complex molecules.
Biology:
Medicine:
Investigated for use in pharmaceuticals due to its potential biological activity.
Industry:
May serve as an intermediate in the production of fine chemicals and materials.
Mécanisme D'action
The compound interacts with specific molecular targets and pathways, exerting its effects through a combination of binding to enzymes or receptors, altering biochemical processes, or inhibiting specific functions within cells. These mechanisms are key to its potential therapeutic uses.
Comparaison Avec Des Composés Similaires
While [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has its own unique properties, it can be compared to similar compounds such as [1-((R)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester or [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid methyl ester. Its uniqueness lies in its specific stereochemistry and functional group arrangement, which influence its reactivity and biological activity.
This compound stands out due to its precise functional groups and their spatial configuration, which make it a valuable subject for ongoing research in various scientific disciplines.
Propriétés
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOBJQWPYAYSL-MBIQTGHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918076.png)


![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918094.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918103.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918105.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918114.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918116.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918124.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918142.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918150.png)
![4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918159.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918168.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918170.png)
